molecular formula C13H10F3NO3 B187146 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 391-02-6

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B187146
CAS No.: 391-02-6
M. Wt: 285.22 g/mol
InChI Key: YHUWNMJUAZJACG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . Therefore, these cancer cells can be considered as the primary targets of this compound.

Mode of Action

Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases . This suggests that this compound might interact with these enzymes, leading to the inhibition of cancer cell proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, topoisomerases are involved in the overwinding or underwinding of DNA, while thymidylate synthase is crucial for DNA synthesis and repair . Therefore, the compound’s interaction with these enzymes could disrupt these pathways and their downstream effects, contributing to its cytotoxic activity.

Result of Action

The primary result of the action of this compound is its cytotoxic activity against certain cancer cell lines . By inhibiting key enzymes involved in DNA synthesis and repair, it may induce cell death and prevent the proliferation of cancer cells.

Scientific Research Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192343
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-02-6
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 391-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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